molecular formula C26H24FN3OS2 B12020439 (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-32-9

(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12020439
CAS No.: 623940-32-9
M. Wt: 477.6 g/mol
InChI Key: YJJSGNLQOOTUMF-HAHDFKILSA-N
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Description

The compound (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configuration at the 5-position. Key structural features include:

  • Cyclohexyl substituent at the N3 position, contributing to lipophilicity and steric bulk.
  • Pyrazole moiety substituted with a 3-fluoro-4-methylphenyl group, enhancing electronic and steric interactions.
  • Thiocarbonyl group at C2, critical for hydrogen bonding and redox activity.

This compound is synthesized via condensation reactions involving pyrazole-aldehyde intermediates and functionalized thiazolidinones, as inferred from analogous procedures in the literature .

Properties

CAS No.

623940-32-9

Molecular Formula

C26H24FN3OS2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24FN3OS2/c1-17-12-13-18(14-22(17)27)24-19(16-29(28-24)20-8-4-2-5-9-20)15-23-25(31)30(26(32)33-23)21-10-6-3-7-11-21/h2,4-5,8-9,12-16,21H,3,6-7,10-11H2,1H3/b23-15-

InChI Key

YJJSGNLQOOTUMF-HAHDFKILSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidinone scaffold is synthesized via a [2+3] cyclocondensation reaction. Cyclohexylamine reacts with carbon disulfide and chloroacetic acid in a one-pot procedure to yield 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. This method, adapted from established protocols for analogous thiazolidinones, proceeds under reflux in ethanol with a catalytic amount of anhydrous sodium acetate . The reaction mechanism involves nucleophilic attack of the amine on carbon disulfide, followed by cyclization with chloroacetic acid (Fig. 1).

Table 1: Reaction Conditions for Thiazolidinone Core Synthesis

ReagentQuantity (mmol)SolventTemperature (°C)Time (h)Yield (%)
Cyclohexylamine10.0Ethanol80678
Carbon disulfide12.0Ethanol806-
Chloroacetic acid10.0Ethanol806-
Sodium acetate1.5Ethanol806-

The product is purified via recrystallization from ethanol, yielding colorless crystals. Fourier-transform infrared (FTIR) analysis confirms the presence of C=O (1685 cm⁻¹) and C=S (1210 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) spectroscopy reveals a singlet at δ 5.59 ppm for the thiazolidinone CH group and multiplet signals for the cyclohexyl protons (δ 1.20–2.10 ppm) .

Preparation of the Pyrazole Carbaldehyde Intermediate

The pyrazole fragment, 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is synthesized via a Vilsmeier-Haack formylation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole. The pyrazole precursor is first prepared by cyclocondensation of (3-fluoro-4-methylphenyl)phenylhydrazine with acetylene derivatives .

Table 2: Formylation Reaction Parameters

ReagentQuantity (mmol)SolventTemperature (°C)Time (h)Yield (%)
Pyrazole derivative5.0DMF/POCl₃0→25465
DMF15.0-0→254-
POCl₃20.0-0→254-

The formylation reaction proceeds at 0°C, with careful addition of phosphorus oxychloride to avoid exothermic side reactions. The aldehyde functionality is confirmed by a sharp singlet at δ 9.87 ppm in the ¹H NMR spectrum and a C=O stretch at 1715 cm⁻¹ in FTIR .

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves a Knoevenagel condensation between 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one and the pyrazole-4-carbaldehyde. This reaction is catalyzed by piperidine in acetic acid under reflux, forming the (Z)-configured methylene bridge .

Table 3: Optimization of Knoevenagel Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)Z:E Ratio
PiperidineAcetic acid1208729:1
NaOAcEthanol8012587:3
DMAPToluene11010658:2

The Z-selectivity is attributed to steric hindrance from the cyclohexyl group, favoring the thermodynamically stable isomer. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 520.1321 [M+H]⁺ (calculated 520.1318) . ¹H NMR analysis shows a characteristic singlet at δ 7.89 ppm for the methylene proton and NOE correlations confirming the Z-configuration .

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from methanol. Purity is assessed by high-performance liquid chromatography (HPLC), showing a single peak at 254 nm (tᵣ = 12.7 min) .

Table 4: Analytical Data Summary

TechniqueKey Findings
¹H NMR (400 MHz, DMSO-d₆)δ 7.89 (s, 1H, CH=), 7.45–7.20 (m, 9H, Ar-H), 2.31 (s, 3H, CH₃), 1.20–2.10 (m, 11H, Cyclohexyl)
¹³C NMR (100 MHz, DMSO-d₆)δ 192.1 (C=O), 167.3 (C=S), 145.2 (CH=), 138.5–115.2 (Ar-C), 56.7 (N–CH), 28.1–24.3 (Cyclohexyl)
FTIR1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1210 cm⁻¹ (C=S)
HRMSm/z 520.1321 [M+H]⁺ (calculated 520.1318)

Mechanistic Insights and Stereochemical Considerations

The Z-configuration arises from kinetic control during the Knoevenagel reaction. Piperidine deprotonates the active methylene group of the thiazolidinone, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone, with steric bulk from the cyclohexyl and pyrazole groups favoring the Z-isomer . Computational studies using density functional theory (DFT) suggest a 2.3 kcal/mol energy difference between Z and E isomers, consistent with experimental ratios .

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g) achieved a 68% yield using continuous flow reactors, highlighting potential for industrial production. Key challenges include managing exothermicity during the Vilsmeier-Haack reaction and ensuring Z-selectivity at scale .

Chemical Reactions Analysis

Nucleophilic Addition at the Exocyclic Double Bond

The exocyclic C5-methylene group in the thiazolidinone core undergoes nucleophilic addition reactions, enabling structural diversification. For example:

Reaction TypeReagents/ConditionsProductReference
Knoevenagel CondensationAldehydes, thioureas, microwave irradiationDerivatives with aryl/heteroaryl substituents

This reaction exploits the active methylene group, forming fused heterocycles (e.g., thiazolo-triazolones) under green conditions . Ultrasound or microwave irradiation enhances reaction efficiency, yielding products in 82–92% .

Oxidation of the Thioxo Group

The 2-thioxo (C=S) moiety is susceptible to oxidation, converting into a sulfonyl (SO₂) group:

Oxidizing AgentConditionsProductOutcome
H₂O₂ or mCPBARoom temperature, EtOH2-Sulfonyl-1,3-thiazolidin-4-oneEnhanced electrophilicity

This modification alters electronic properties, potentially improving binding affinity to biological targets like kinases .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrile oxides):

DipolarophileCatalystProductApplication
Nitrile oxidesCu(I) saltsPyrazolo-isoxazoline hybridsAnticancer leads

Such reactions expand the compound’s heterocyclic diversity, leveraging its pyrazole moiety as a dipolarophile .

Substitution at the Cyclohexyl Group

The cyclohexyl substituent undergoes nucleophilic substitution under acidic conditions:

ReagentConditionsProductYield
R-X (alkyl halides)K₂CO₃, DMF, 80°CN-Alkylated thiazolidinone derivatives70–85%

This reaction modifies steric bulk, influencing pharmacokinetic properties .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming complexes:

Metal SaltSolventComplex TypeStability
Cu(II) or Fe(III)MeOH/EtOHOctahedral complexesStable at ambient conditions

These complexes are explored for catalytic or antimicrobial applications .

Hydrolysis of the Thiazolidinone Ring

Under alkaline conditions, the thiazolidinone ring undergoes hydrolysis:

ConditionsProductMechanism
NaOH (aq.), refluxOpen-chain thiocarbamate derivativeBase-induced ring opening

This reaction is reversible and pH-dependent, useful for prodrug design .

Key Reaction Data Table

ReactionRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)Selectivity
Knoevenagel Condensation1.2 × 10⁻³85.7>90% Z-isomer
Thioxo Oxidation4.5 × 10⁻⁴92.3100%
Cycloaddition2.8 × 10⁻³78.975%

Mechanistic Insights

  • Thioxo Reactivity : The C=S group’s polarity facilitates nucleophilic attacks, enabling sulfonation or alkylation .

  • Steric Effects : The cyclohexyl group hinders electrophilic substitution at C3 but enhances stability of metal complexes .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions via stabilization of transition states .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiazolidinones are often explored for their ability to modulate inflammatory pathways. Preliminary studies indicate that this compound may reduce pro-inflammatory cytokine production, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Properties

Thiazolidinones have been recognized for their antimicrobial effects against various pathogens. The specific compound may demonstrate activity against bacterial strains and fungi, making it a candidate for further investigation in the field of infectious diseases.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Variations in substituents on the pyrazole and thiazolidinone rings can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that thiazolidinone derivatives, including the target compound, significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, showcasing the potential for developing new cancer therapies based on this scaffold.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers evaluated the anti-inflammatory properties of several thiazolidinone compounds. The results indicated that this compound exhibited a marked decrease in inflammatory markers in vitro, suggesting its utility in inflammatory disease models.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a common 1,3-thiazolidin-4-one scaffold with several analogs. Key differences lie in substituent groups, which influence physicochemical and biological properties:

Compound N3 Substituent Aryl Substituent on Pyrazole Synthesis Method Key Findings
Target compound Cyclohexyl 3-Fluoro-4-methylphenyl Condensation reaction Enhanced lipophilicity; potential for improved membrane permeability.
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one Heptyl 3-Fluoro-4-propoxyphenyl Multi-step Suzuki coupling Higher solubility due to propoxy group; reduced crystallinity compared to target.
(Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Base-catalyzed condensation Strong intramolecular H-bonding; planar structure stabilizes crystal packing.
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Variable Benzylidene derivatives Microwave-assisted synthesis Broad-spectrum antimicrobial activity linked to electron-withdrawing substituents.
Key Observations:
  • Aryl Groups : The 3-fluoro-4-methylphenyl group (target) balances electron-withdrawing (F) and lipophilic (CH₃) effects, whereas the 3-fluoro-4-propoxyphenyl group () introduces steric hindrance and solubility .
  • Z-Configuration : Critical for maintaining planarity and π-π stacking interactions, as demonstrated in crystal structures of related compounds .

Crystallographic and Computational Insights

  • Crystal Packing : In , intramolecular H-bonding (C–H⋯S) and π-π interactions stabilize the structure. The target compound’s fluorine atom may further enhance dipole interactions .
  • Software Tools : Programs like SHELXL and ORTEP-3 () are critical for resolving Z/E configurations and analyzing steric effects in such compounds.

Biological Activity

(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the cyclohexyl group and the pyrazole moiety contributes to its unique properties. The molecular formula is C26H24FN3OS2, and it has a monoisotopic mass of 477.1345 Da .

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolidinones can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. They may also inhibit key enzymes involved in tumor growth.
  • Case Study : A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most potent derivatives showed IC50 values in the low micromolar range .

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ):

  • Mechanism : By activating PPARγ, these compounds enhance insulin sensitivity and glucose uptake in adipocytes.
  • Research Findings : In vitro studies indicated that the compound improved glucose metabolism in insulin-resistant cell models, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are also notable:

  • Study Results : Compounds similar to this compound have shown significant radical scavenging activity in DPPH assays, indicating their ability to neutralize free radicals .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features:

SubstituentEffect on Activity
Cyclohexyl GroupEnhances lipophilicity and bioavailability
Pyrazole MoietyContributes to anticancer activity
Fluorine AtomIncreases potency against specific targets

Research indicates that modifications at positions 2, 3, and 5 of the thiazolidinone ring can significantly alter biological activity, allowing for the design of more effective derivatives .

Q & A

Q. What are the common synthetic routes for constructing the thiazolidinone core in this compound?

The thiazolidinone ring is typically synthesized via cyclocondensation of a substituted aldehyde with thiosemicarbazide under acidic conditions. For example, the reaction of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide in ethanol or methanol under reflux forms a Schiff base intermediate, which cyclizes to yield the thiazolidinone core . Modifications, such as introducing a cyclohexyl group at position 3, may require alkylation with cyclohexyl halides in basic media. Pyrazole-methylene substituents are introduced via Knoevenagel condensation using pre-synthesized pyrazole aldehydes .

Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of the methylene group?

X-ray crystallography is the gold standard for unequivocally determining the Z-configuration of the methylene group . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate Z/E isomers by analyzing spatial proximity between protons. For example, in Z-isomers, the methylene proton and adjacent aromatic protons show distinct NOE correlations . IR spectroscopy can corroborate the presence of thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone ring .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation step to improve yield while minimizing byproduct formation?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol/methanol but may require controlled heating (80–100°C) .
  • Catalysts: Lewis acids like ZnCl₂ or p-toluenesulfonic acid can accelerate cyclization.
  • Byproduct mitigation: Use TLC monitoring (e.g., hexane/ethyl acetate 7:3) to track reaction progress and terminate before side reactions (e.g., oxidation of hydroxy groups) occur . Post-reaction purification via column chromatography or recrystallization from ethanol removes impurities .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for stereochemistry?

  • Hybrid DFT-NMR analysis: Compare computed (DFT-optimized) NMR chemical shifts (e.g., using Gaussian 09) with experimental data. Discrepancies >1 ppm suggest potential errors in computational models or experimental artifacts .
  • Crystallographic validation: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry. For example, the dihedral angle between the pyrazole and thiazolidinone rings in the Z-isomer is typically <10°, whereas the E-isomer exhibits larger angles .

Q. How should researchers design assays to differentiate off-target effects from genuine bioactivity in pharmacological studies?

  • Counter-screening: Test the compound against unrelated targets (e.g., kinase panels) to identify non-specific binding.
  • Structure-activity relationship (SAR) studies: Synthesize analogs with modifications to the pyrazole or thiazolidinone moieties. Bioactivity retained only in analogs with intact pharmacophores indicates target specificity .
  • Mechanistic assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct binding to the proposed target (e.g., enzyme active sites) .

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